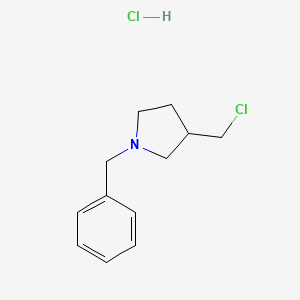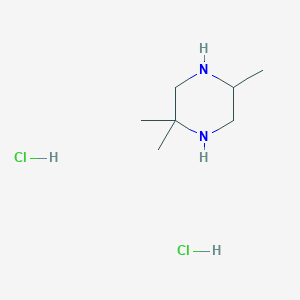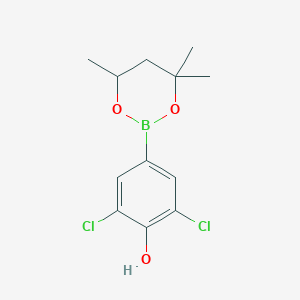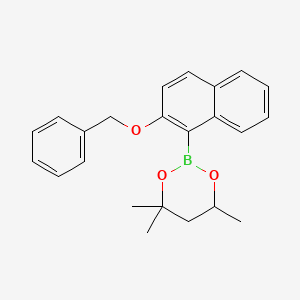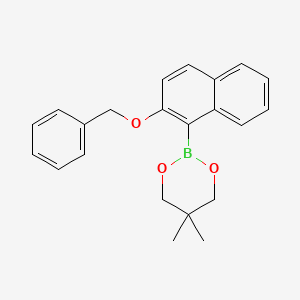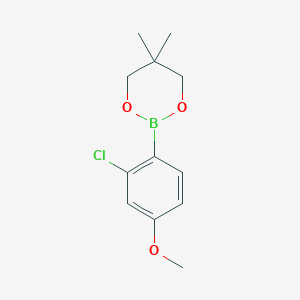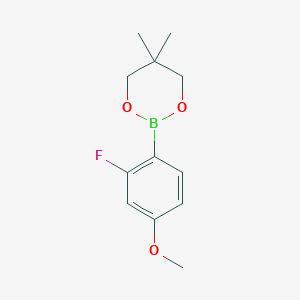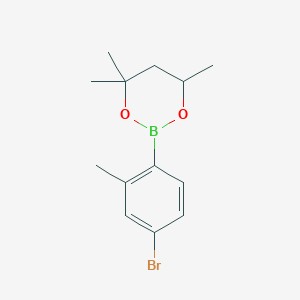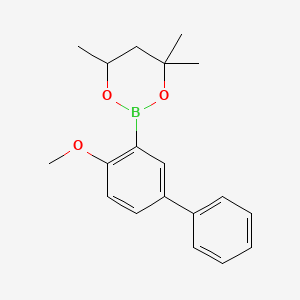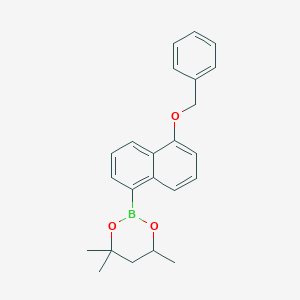
2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a naphthyl group substituted with a benzyloxy moiety, and a dioxaborinane ring with trimethyl substitutions, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyl Intermediate: The initial step involves the preparation of the 5-benzyloxy-1-naphthyl intermediate through a series of reactions, such as Friedel-Crafts acylation followed by reduction and etherification.
Formation of the Dioxaborinane Ring: The naphthyl intermediate is then reacted with boronic acid derivatives under specific conditions to form the dioxaborinane ring. This step often requires the use of catalysts and controlled reaction environments to ensure the correct formation of the ring structure.
Final Product Formation:
Industrial production methods for this compound may involve scaling up these synthetic routes with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyl or dioxaborinane rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving biological systems, particularly in the investigation of its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research into the medicinal properties of this compound includes exploring its potential as a therapeutic agent, particularly in the development of new drugs or treatments.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The benzyloxy and naphthyl groups can interact with various enzymes or receptors, potentially modulating their activity. The dioxaborinane ring may also play a role in stabilizing the compound’s interactions with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
2-(5-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be compared with other similar compounds, such as:
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane: This compound has a similar structure but with different substitution patterns on the naphthyl and dioxaborinane rings.
4-[3,4-dihydro-5-(benzyloxy)-1-naphthyl]-1H-imidazole: This compound features a naphthyl group with a benzyloxy moiety but has an imidazole ring instead of a dioxaborinane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxaborinane ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4,4,6-trimethyl-2-(5-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)21-13-7-12-20-19(21)11-8-14-22(20)25-16-18-9-5-4-6-10-18/h4-14,17H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQBTPDFULUOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=CC=C(C3=CC=C2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
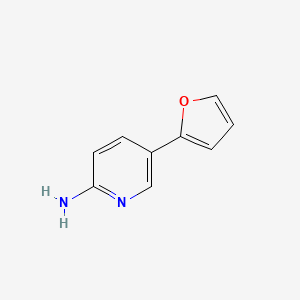
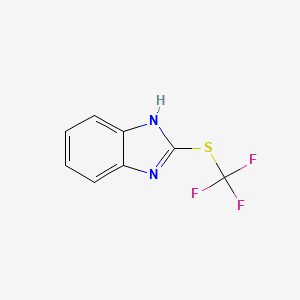
![{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride](/img/structure/B6323561.png)
